molecular formula C16H22BF3KNO4 B8132135 Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate

Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate

Cat. No.: B8132135
M. Wt: 399.3 g/mol
InChI Key: VTTAPGRYASOCDE-ZOWNYOTGSA-N
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Description

Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate is a member of the organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions. The compound is particularly valued for its role in synthetic organic chemistry, where it serves as a reagent in cross-coupling reactions and other transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium organotrifluoroborates typically involves the reaction of boronic acids with potassium bifluoride. For potassium (s)-((tert-butoxycarbonyl(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate, the synthetic route may involve the following steps:

    Formation of the Boronic Acid Intermediate: The starting material, a boronic acid, is reacted with potassium bifluoride to form the trifluoroborate salt.

    Protection and Functionalization: The intermediate is then protected and functionalized to introduce the tert-butoxycarbonyl group and the methoxy-oxo-phenylpropan-2-yl group.

    Final Coupling: The protected intermediate is coupled with the appropriate amine to form the final product.

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves scalable and efficient processes. These methods typically include:

    Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Continuous Flow Processing: Continuous flow reactors offer advantages in terms of reaction control, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.

    Conditions: Reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to moderate heating.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium (s)-((tert-butoxycarbonyl(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid. This boronic acid then participates in various chemical reactions, such as cross-coupling, by forming transient intermediates with metal catalysts. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Potassium Phenyltrifluoroborate: Similar in structure but lacks the tert-butoxycarbonyl and methoxy-oxo-phenylpropan-2-yl groups.

    Potassium Methyltrifluoroborate: A simpler compound with a methyl group instead of the more complex substituents.

    Potassium Vinyltrifluoroborate: Contains a vinyl group, making it useful in different types of cross-coupling reactions.

Uniqueness

Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable reagent in various fields of research and industry.

Properties

IUPAC Name

potassium;trifluoro-[[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BF3NO4.K/c1-16(2,3)25-15(23)21(11-17(18,19)20)13(14(22)24-4)10-12-8-6-5-7-9-12;/h5-9,13H,10-11H2,1-4H3;/q-1;+1/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTAPGRYASOCDE-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C(CC1=CC=CC=C1)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CN([C@@H](CC1=CC=CC=C1)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BF3KNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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